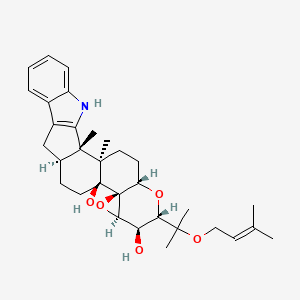
Terpendole J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terpendole J is an organic heteroheptacyclic compound isolated from Albophoma yamanashiensis and has been shown to exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heteroheptacyclic compound, an epoxide, an organonitrogen heterocyclic compound, a secondary amino compound, a secondary alcohol and a tertiary alcohol.
Aplicaciones Científicas De Investigación
Biochemical Properties and Mechanisms of Action
Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Terpendole J has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase, an enzyme involved in lipid metabolism. This inhibition is significant for its potential use in managing cholesterol levels and related disorders. In various studies, terpendole C, a structurally related compound, showed considerable ACAT inhibitory activity with an IC50 value of 2.1 μM . Terpendole D was noted to have the highest specificity among the terpendoles tested, indicating that this compound may also exhibit similar characteristics .
Tremorgenic Activity
Some terpendoles have been associated with tremorgenic effects in animal models. For instance, terpendole C produced intense tremors in mice, suggesting that other members of this compound family could exhibit similar neurotoxic properties . Understanding these effects is crucial for assessing the safety profile of this compound in therapeutic contexts.
Pharmaceutical Applications
Potential in Cardiovascular Disease
Due to its ability to inhibit ACAT, this compound could play a role in developing treatments for cardiovascular diseases associated with high cholesterol levels. The modulation of lipid metabolism through ACAT inhibition can lead to reduced cholesterol accumulation and potentially lower the risk of atherosclerosis .
Antimicrobial and Antiviral Properties
Recent studies have indicated that indole diterpenes exhibit antibacterial and antiviral activities. For example, certain compounds within this group have shown efficacy against viral strains such as H1N1 . The structural similarities between this compound and other bioactive indole diterpenes suggest that it may possess similar antimicrobial properties.
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C32H43NO5 |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
(1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |
InChI |
InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |
Clave InChI |
GLVMTITYOKYZRQ-JSVBYLJXSA-N |
SMILES isomérico |
CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
SMILES canónico |
CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















